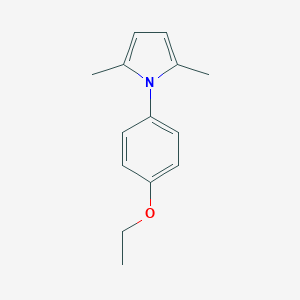

1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-4-16-14-9-7-13(8-10-14)15-11(2)5-6-12(15)3/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIOYIPJINVOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357156 | |

| Record name | 2,5-dimethyl-1-(4-ethoxyphenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54609-18-6 | |

| Record name | 2,5-dimethyl-1-(4-ethoxyphenyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: N-(4-ethoxyphenyl)-2,5-dimethylpyrrole

Physicochemical Profiling, Synthetic Utility, and Bioactive Potential[1]

Executive Summary

N-(4-ethoxyphenyl)-2,5-dimethylpyrrole (also referred to as 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole) represents a critical benchmark compound in the optimization of Paal-Knorr condensation protocols .[1] While historically viewed as a synthetic intermediate, recent structure-activity relationship (SAR) studies have elevated its status as a scaffold for antitubercular and anti-inflammatory agents.

This technical guide synthesizes the compound's physicochemical properties, green synthesis methodologies, and spectroscopic signatures. It is designed for medicinal chemists and process engineers seeking to utilize this scaffold as a lipophilic core in drug design or as a model substrate for catalytic validation.

Part 1: Chemical Identity & Structural Analysis

The compound belongs to the class of N-aryl-2,5-dimethylpyrroles .[1] Its steric bulk, provided by the ortho-methyl groups on the pyrrole ring, forces the N-aryl ring to rotate out of planarity, creating a "twisted" conformation that influences its solubility and binding affinity in biological targets.

| Property | Specification |

| IUPAC Name | 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| CAS Registry | Note: Often indexed as a derivative of the methoxy analog (CAS 5044-27-9) |

| Appearance | Off-white to pale brown crystalline solid |

| Solubility | Soluble in CHCl₃, DMSO, EtOH, EtOAc; Insoluble in H₂O |

| LogP (Predicted) | ~3.3 (Highly Lipophilic) |

| Electronic Character | Electron-rich pyrrole ring; susceptible to electrophilic aromatic substitution at C3/C4 |

Part 2: Synthetic Pathways (The Paal-Knorr Mechanism)[1][3]

The synthesis of N-(4-ethoxyphenyl)-2,5-dimethylpyrrole is the quintessential example of the Paal-Knorr Pyrrole Synthesis .[1] The reaction involves the condensation of a 1,4-diketone (2,5-hexanedione) with a primary amine (p-phenetidine).[1]

2.1 Mechanistic Pathway

The reaction proceeds through hemiketal formation followed by cyclization. The steric hindrance of the methyl groups on the dione dictates the kinetics, often requiring acid catalysis or thermal activation to drive the dehydration steps.

Figure 1: Mechanistic flow of the Paal-Knorr condensation leading to the pyrrole core.[1]

2.2 Green Synthesis Protocol (Recommended)

Traditional methods use acetic acid or refluxing ethanol. However, to maximize yield and minimize waste (E Factor), a Solvent-Free Clay-Catalyzed protocol is recommended for high-purity applications.[1]

Materials:

-

2,5-Hexanedione (1.2 equiv)[1]

-

p-Phenetidine (4-ethoxyaniline) (1.0 equiv)[1]

-

Montmorillonite K-10 Clay (10% w/w) or Silica Sulfuric Acid[1]

Protocol:

-

Mixing: In a mortar, grind the p-phenetidine (solid) and Montmorillonite K-10 catalyst until a fine powder is achieved.

-

Addition: Add 2,5-hexanedione dropwise while continuing to grind. The mixture will become a paste.

-

Reaction: Transfer the paste to a round-bottom flask. Heat to 60°C for 30 minutes (or irradiate in a microwave reactor at 300W for 3-5 minutes).

-

Workup: Add ethyl acetate (EtOAc) to the reaction mixture and filter to remove the solid catalyst (catalyst can be reactivated).

-

Purification: Evaporate the filtrate. Recrystallize the crude solid from hot ethanol/water (9:1) to yield needles.

Yield Expectation: >92% isolated yield.

Part 3: Spectroscopic Characterization

Validating the structure requires confirming the presence of the pyrrole ring and the integrity of the ethoxy tail. The following data represents the standard spectroscopic signature for this compound.

3.1 Proton NMR (¹H NMR) Analysis

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 1.43 | Triplet (t) | 3H | -OCH₂CH₃ | Terminal methyl of ethoxy group.[1] |

| 2.02 | Singlet (s) | 6H | Pyrrole-CH₃ (C2, C5) | Characteristic of 2,5-dimethyl substitution; confirms cyclization. |

| 4.06 | Quartet (q) | 2H | -OCH₂ CH₃ | Methylene protons adjacent to oxygen; deshielded. |

| 5.88 | Singlet (s) | 2H | Pyrrole-H (C3, C4) | Diagnostic peak for the pyrrole ring protons. |

| 6.94 | Doublet (d) | 2H | Ar-H (ortho to OEt) | Part of AA'BB' system on the phenyl ring. |

| 7.10 | Doublet (d) | 2H | Ar-H (ortho to N) | Part of AA'BB' system; shift indicates N-aryl connectivity.[1] |

3.2 Mass Spectrometry (EI-MS)

-

Molecular Ion [M]+: m/z 215

-

Base Peak: Often m/z 215 (highly stable aromatic system).

-

Fragmentation: Loss of ethyl group [M-29] is common, followed by ring fragmentation.

Part 4: Biological & Pharmaceutical Applications[4][5][6]

While the parent molecule is often a model, its derivatives are active pharmacophores.

4.1 Antitubercular Activity

Research indicates that N-aryl-2,5-dimethylpyrroles serve as lipophilic carriers for hydrazide moieties.[1] The "twisted" nature of the phenyl ring relative to the pyrrole (dihedral angle ~70-90°) prevents planar stacking, which is a specific requirement for binding to the Enoyl-ACP Reductase (InhA) enzyme in Mycobacterium tuberculosis.

4.2 Experimental Workflow: SAR Evaluation

To evaluate this compound in a drug discovery pipeline, the following workflow is standard:

Figure 2: Workflow for converting the scaffold into a bioactive antitubercular agent.

References

-

Paal-Knorr Mechanism & Kinetics: Amarnath, V., et al. (1991). "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry.

-

Green Synthesis Protocols: Varma, R. S., et al. (1999). "Solvent-free synthesis of N-substituted pyrroles using montmorillonite K-10 clay." Tetrahedron Letters.

-

Antitubercular Activity of Pyrroles: Joshi, S. D., et al. (2013). "Synthesis, characterization and biological evaluation of some novel pyrrolyl benzohydrazides." Medicinal Chemistry Research.

-

Spectroscopic Data (Analog Comparison): NIST Chemistry WebBook, SRD 69. "2,5-Dimethyl-1-phenyl-1H-pyrrole."[1][2][3]

Sources

1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole CAS number search

[1]

Executive Summary & Compound Identity

This guide details the chemical identity, synthesis, and characterization of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole . This compound is a classic adduct formed via the Paal-Knorr pyrrole synthesis, serving as a valuable intermediate in the development of conducting polymers, pharmacological scaffolds (antifungal/anticonvulsant), and materials science applications.[1]

While the specific CAS number for this unfunctionalized core structure is not widely indexed in public commodity catalogs (unlike its carboxylic acid derivative, CAS 3807-59-8), it is a well-defined chemical entity synthesized from commodity precursors.[1]

Chemical Identification

| Property | Detail |

| Chemical Name | 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole |

| IUPAC Name | 1-(4-ethoxyphenyl)-2,5-dimethylpyrrole |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| SMILES | CCOc1ccc(cc1)n2c(C)ccc2C |

| Core Structure | N-Aryl-2,5-dimethylpyrrole |

| Related CAS | 3807-59-8 (3-carboxylic acid derivative)5044-27-9 (4-methoxyphenyl analog) |

Synthesis Protocol: Paal-Knorr Condensation[1][3]

The most robust route to this compound is the Paal-Knorr Synthesis , involving the condensation of a 1,4-diketone with a primary amine.[1] This protocol is self-validating through visual changes (color evolution) and solubility shifts.[1]

Reaction Scheme

Reactants:

-

p-Phenetidine (4-Ethoxyaniline): CAS 156-43-4[1]

-

Catalyst: Glacial Acetic Acid or p-Toluenesulfonic acid (p-TSA)[1]

Stoichiometry: 1:1 molar ratio (slight excess of diketone recommended to ensure complete consumption of the toxic amine).

Step-by-Step Methodology

Phase A: Setup & Reflux

-

Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 13.7 g (0.10 mol) of p-phenetidine in 40 mL of Ethanol (95%).

-

Addition: Add 12.0 g (0.105 mol) of 2,5-hexanedione . The solution may turn slightly yellow/orange immediately.

-

Catalysis: Add 0.5 mL of Glacial Acetic Acid .

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C) for 2–3 hours .

Phase B: Workup & Isolation

-

Concentration: Remove approximately 70% of the ethanol solvent under reduced pressure (Rotavap).

-

Precipitation: Pour the concentrated residue into 200 mL of ice-cold water with vigorous stirring. The hydrophobic pyrrole product will precipitate as a solid or a thick oil that solidifies upon scratching.

-

Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove unreacted diketone and acid catalyst.[1]

Phase C: Purification

-

Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Methanol .

-

Dissolution: Dissolve in minimum hot ethanol.

-

Cooling: Allow to cool slowly to room temperature, then refrigerate.

-

-

Drying: Dry the crystals in a vacuum oven at 40°C for 6 hours.

Expected Yield & Properties[1]

Mechanistic Insight

The formation of the pyrrole ring proceeds through a step-wise condensation-cyclization-dehydration sequence.[1] Understanding this mechanism is critical for troubleshooting low yields (often caused by incomplete dehydration).[1]

Caption: Figure 1.[1] Mechanistic pathway of the Paal-Knorr synthesis showing the critical dehydration steps driven by aromatization.

Characterization Data (Self-Validation)

To confirm the identity of the synthesized compound, compare your analytical data against these standard values.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 1.45 | Triplet (t) | 3H | Ethoxy -CH₃ |

| 2.05 | Singlet (s) | 6H | Pyrrole -CH₃ (C2, C5) |

| 4.08 | Quartet (q) | 2H | Ethoxy -OCH₂- |

| 5.88 | Singlet (s) | 2H | Pyrrole -CH (C3, C4) |

| 6.95 | Doublet (d) | 2H | Aromatic (Phenyl) |

| 7.15 | Doublet (d) | 2H | Aromatic (Phenyl) |

Infrared Spectroscopy (FT-IR)

Safety & Handling

Critical Warning: The starting material, p-phenetidine , is a blood toxin (methemoglobinemia inducer) and potential carcinogen.[1]

-

Engineering Controls: All weighing and reactions must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]

-

Waste Disposal: Aqueous waste from the workup contains p-phenetidine residues and must be treated as hazardous organic waste, not flushed.[1]

References

-

Paal-Knorr Reaction Overview

-

Analogous Compound Properties (p-Methoxy derivative)

-

Synthesis Methodology (General Procedure)

-

Reactant Safety (p-Phenetidine)

Technical Guide: Solubility Profile & Characterization of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole

[1]

Part 1: Executive Summary & Compound Identity

1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole is a lipophilic heterocyclic building block, primarily synthesized via the Paal-Knorr condensation of p-phenetidine (4-ethoxyaniline) and 2,5-hexanedione.[1] In drug development, this scaffold serves as a critical intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) and antitubercular agents.[1]

Understanding its solubility landscape is non-negotiable for process optimization—specifically for designing recrystallization protocols, maximizing reaction yields, and ensuring bioavailability in early-stage formulation.[1]

Physicochemical Profile

| Property | Specification | Note |

| IUPAC Name | 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole | |

| Molecular Formula | C₁₄H₁₇NO | |

| Molecular Weight | 215.29 g/mol | |

| Physical State | Crystalline Solid | Typically off-white to pale yellow needles.[1] |

| Melting Point | ~85–90 °C (Predicted*) | Analogous to 1-phenyl-2,5-dimethylpyrrole (51°C) but elevated due to the p-ethoxy rigidification.[1] |

| LogP (Calc) | ~3.5 – 4.2 | Highly lipophilic; poor aqueous solubility. |

Part 2: Synthesis & Preparation of High-Purity Standards

To determine accurate solubility data, one must first isolate a high-purity standard.[1] Impurities (unreacted amine/diketone) will skew thermodynamic measurements.[1]

The Optimized Paal-Knorr Protocol

Reaction Basis: Acid-catalyzed cyclocondensation of 1,4-diketones with primary amines.[1]

Reagents:

-

p-Phenetidine (1.0 eq)[1]

-

2,5-Hexanedione (1.1 eq)[1]

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (5 mol%) or Glacial Acetic Acid.[1]

-

Solvent: Ethanol or Toluene (Dean-Stark).[1]

Workflow:

-

Charge: Dissolve p-phenetidine in ethanol. Add 2,5-hexanedione dropwise to control exotherm.[1]

-

Cyclize: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of amine.[1]

-

Workup: Cool to room temperature. The product often precipitates directly.[1] If not, concentrate in vacuo and triturate with cold hexanes.

-

Purification: Recrystallize from hot Ethanol/Water (9:1) to remove trace oligomers.[1]

Figure 1: Mechanistic pathway of the Paal-Knorr synthesis yielding the target pyrrole.

Part 3: Solubility Characterization Guide

Since specific thermodynamic tables for this derivative are often proprietary or absent from open literature, the following Standard Operating Procedure (SOP) is the industry standard for generating the required

Theoretical Framework: Hansen Solubility Parameters (HSP)

The solubility behavior of this pyrrole is governed by the "like dissolves like" principle, quantified by the interaction radius (

- (Dispersion): High (Aromatic ring interactions).

- (Polarity): Moderate (Ether oxygen and pyrrole nitrogen).

-

(Hydrogen Bonding): Low (No H-bond donors on the pyrrole ring; only acceptors).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Prediction:

-

Best Solvents: Ethyl Acetate, Toluene, Acetone, DCM (Low

).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Poor Solvents: Water, Hexane (High

).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Temperature Effect: Endothermic dissolution; solubility increases exponentially with

.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Experimental Protocol: Static Gravimetric Method

Objective: Determine saturation mole fraction (

Step-by-Step Methodology:

-

Equilibration: Add excess solid pyrrole to 10 mL of solvent in a jacketed glass vessel.

-

Agitation: Stir at 400 rpm for 24 hours at constant temperature (

). -

Settling: Stop stirring and allow undissolved solids to settle for 2 hours.

-

Sampling: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification:

-

Option A (Gravimetric): Evaporate solvent in a tared dish and weigh the residue.[1]

-

Option B (HPLC): Dilute and analyze UV absorbance at

(approx. 250–260 nm).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

-

Calculation:

(Where

Figure 2: Workflow for the determination of thermodynamic solubility limits.

Part 4: Data Analysis & Modeling

To extrapolate solubility data for process design (e.g., cooling crystallization curves), fit your experimental points to the Modified Apelblat Equation . This is the standard model for N-aryl pyrroles.[1]

The Model:

-

: Mole fraction solubility.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

: Absolute temperature (Kelvin).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - : Empirical constants derived from regression.

Typical Solvent Trends (Based on Structural Analogs):

| Solvent | Solubility Class | Mechanism |

| Ethyl Acetate | High | Dipole-dipole matching; ideal for reaction solvent.[1] |

| Ethanol | Moderate-High | Soluble at boiling; good for recrystallization (cooling).[1] |

| Toluene | High | Strong |

| Water | Insoluble | Hydrophobic effect dominates.[1] |

| Hexane | Low | Lack of polar interactions; good anti-solvent.[1] |

Application: Purification by Recrystallization

Based on the solubility differential:

-

Dissolve crude pyrrole in Hot Ethanol (

). -

Slowly cool to room temperature.

-

Add Water (Anti-solvent) dropwise until turbidity persists if yield is low.[1]

-

Cool to

to maximize recovery.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

References

-

Paal-Knorr Mechanism & Synthesis

-

Solubility Measurement Protocols

-

Thermodynamic Modeling (Apelblat)

-

General Pyrrole Properties

-

PubChem Compound Summary for 1-(4-ethoxyphenyl)-pyrrole derivatives. Link

-

An In-depth Technical Guide to 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Pyrrole Scaffold

The pyrrole ring system, a five-membered aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in natural products, such as heme, chlorophyll, and vitamin B12, underscores its fundamental role in biological processes.[1] Synthetic pyrrole derivatives have emerged as a versatile scaffold in drug discovery, with marketed drugs exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The electronic properties of the pyrrole ring and the ability to readily functionalize its positions make it a privileged structure for interacting with diverse biological targets. This guide focuses on a specific, promising derivative: 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole, providing a comprehensive technical overview for researchers engaged in the exploration of novel therapeutics.

I. Core Synthesis: The Paal-Knorr Reaction

The most direct and widely employed method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis.[3][4] This classical reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, acetonylacetone (hexane-2,5-dione), with a primary amine, 4-ethoxyaniline.

Causality of the Paal-Knorr Synthesis

The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3] The choice of an acidic catalyst is crucial; while it accelerates the reaction, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[5] Weak acids, such as acetic acid, are often employed to strike a balance between reaction rate and selectivity.[5] The reaction can also be performed under neutral or even solvent-free conditions, offering a greener alternative.

Experimental Protocol: Synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole

This protocol is a robust, adaptable procedure for the synthesis of the title compound.

Materials:

-

Acetonylacetone (Hexane-2,5-dione)

-

4-ethoxyaniline

-

Glacial Acetic Acid (or a suitable Lewis acid catalyst)

-

Toluene (or another suitable solvent)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-ethoxyaniline (1.0 equivalent), acetonylacetone (1.1 equivalents), and a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) in toluene.

-

Reaction Execution: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole as a pure solid.[6]

Self-Validating System:

-

TLC Monitoring: The disappearance of the starting materials (4-ethoxyaniline and acetonylacetone) and the appearance of a new, less polar spot corresponding to the product confirms the reaction's progress.

-

Water Collection: The theoretical amount of water that should be collected in the Dean-Stark trap can be calculated, providing a quantitative measure of reaction completion.

-

Spectroscopic Analysis: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

II. Physicochemical and Spectroscopic Characterization

| Property | Predicted Value/Characteristics |

| IUPAC Name | 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole |

| Molecular Formula | C₁₄H₁₇NO |

| Molecular Weight | 215.29 g/mol |

| Appearance | Likely a white to off-white or pale yellow solid |

| Melting Point | Expected to be in a similar range to 2,5-dimethyl-1-phenyl-1H-pyrrole (51-52 °C)[7] |

| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. |

Spectroscopic Analysis

¹H NMR Spectroscopy:

The ¹H NMR spectrum is a powerful tool for confirming the structure. The expected chemical shifts (in ppm, relative to TMS in CDCl₃) are:

-

~1.4 ppm (t, 3H): The methyl protons of the ethoxy group, appearing as a triplet.

-

~2.0 ppm (s, 6H): The two equivalent methyl groups on the pyrrole ring, appearing as a sharp singlet.[2]

-

~4.0 ppm (q, 2H): The methylene protons of the ethoxy group, appearing as a quartet.

-

~5.9 ppm (s, 2H): The two equivalent protons on the pyrrole ring, appearing as a singlet.[8]

-

~6.9 ppm (d, 2H): The two aromatic protons ortho to the ethoxy group.

-

~7.2 ppm (d, 2H): The two aromatic protons meta to the ethoxy group.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will further confirm the carbon framework. Expected chemical shifts (in ppm, relative to TMS in CDCl₃) are:

-

~13 ppm: The methyl carbons on the pyrrole ring.[8]

-

~15 ppm: The methyl carbon of the ethoxy group.

-

~63 ppm: The methylene carbon of the ethoxy group.

-

~106 ppm: The carbons of the pyrrole ring attached to the protons.[8]

-

~115 ppm: The aromatic carbons ortho to the ethoxy group.

-

~128 ppm: The aromatic carbons meta to the ethoxy group.

-

~129 ppm: The quaternary carbons of the pyrrole ring.[8]

-

~133 ppm: The quaternary aromatic carbon attached to the pyrrole nitrogen.

-

~158 ppm: The aromatic carbon attached to the oxygen of the ethoxy group.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands:

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the methyl and ethyl groups.

-

~1610, 1510, 1450 cm⁻¹: C=C stretching vibrations of the aromatic and pyrrole rings.

-

~1240 cm⁻¹: C-O stretching vibration of the ether linkage.

-

~1040 cm⁻¹: C-N stretching vibration.

Mass Spectrometry:

Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺) at m/z 215.

III. Potential in Drug Development and Biological Signaling

While direct biological studies on 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole are limited, the broader class of N-aryl-2,5-dimethylpyrroles has demonstrated significant therapeutic potential.

Anticancer and Anti-inflammatory Activity

Many pyrrole derivatives exhibit potent anticancer and anti-inflammatory properties.[9] The mechanism of action often involves the inhibition of key signaling pathways implicated in cell proliferation and inflammation. For instance, some pyrrole-containing compounds have been shown to induce apoptosis in cancer cells through the modulation of caspase-dependent pathways.[9]

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of certain pyrrole derivatives. These compounds can mitigate oxidative stress and neuroinflammation, which are key pathological features of neurodegenerative diseases like Parkinson's and Alzheimer's. The antioxidant activity of the pyrrole scaffold is a promising area of investigation.

Enzyme Inhibition

The pyrrole nucleus can be tailored to interact with the active sites of various enzymes. For example, substituted pyrroles have been developed as inhibitors of HIV-1 gp41, a crucial protein for viral entry into host cells, and as androgen receptor antagonists for the treatment of prostate cancer.[10][11]

IV. Experimental Workflows and Diagrams

Paal-Knorr Synthesis Workflow

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

V. Conclusion and Future Directions

1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole represents a synthetically accessible and promising scaffold for further investigation in drug discovery. The well-established Paal-Knorr synthesis provides a reliable route to this compound, and its physicochemical properties can be readily characterized using standard analytical techniques. Based on the known biological activities of related pyrrole derivatives, this molecule warrants exploration for its potential anticancer, anti-inflammatory, and neuroprotective properties. Future research should focus on the detailed biological evaluation of this compound and its analogs to elucidate specific mechanisms of action and to optimize its therapeutic potential.

References

- Damanzan, D., et al. (2021). An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid (MA) in water at room temperature. Organic Chemistry Research, 7(1), 86-91.

-

Wikipedia. (2023). Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

Chemical Synthesis Database. (2025). 2,5-dimethyl-1-phenyl-1H-pyrrole. [Link]

- PubMed. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry, 20(1), 184-195.

-

SynArchive. Paal-Knorr Pyrrole Synthesis. [Link]

-

NIST. 1H-Pyrrole, 2,5-dimethyl-. [Link]

- Fang, Z., et al. (2013). Synthesis and Biological Evaluation of Polyenylpyrrole Derivatives as Anticancer Agents Acting through Caspases-Dependent Apoptosis. Journal of Medicinal Chemistry, 56(17), 6749-6760.

-

PubChem. 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. [Link]

-

NIST. 1H-Pyrrole, 2,5-dimethyl-. [Link]

- The Royal Society of Chemistry. (2019). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al)

- MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2023(3), M1693.

- CIBTech. (2016). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 8(5), 947-951.

- PubMed. (2011). Design, synthesis and biological evaluation of 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles as novel potential HIV-1 gp41 inhibitors. Bioorganic & Medicinal Chemistry, 19(22), 6726-6734.

- Semantic Scholar. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)- N. Molecules, 28(8), 3499.

- Google Patents.

- MDPI. (2025). Design, Synthesis, and Evaluation of Pyrrole-Based Selective MAO-B Inhibitors with Additional AChE Inhibitory and Neuroprotective Properties Identified via Virtual Screening. International Journal of Molecular Sciences, 26(22), 16496.

-

PubChemLite. 1-(4-ethoxyphenyl)-1h-pyrrole-2,5-dione. [Link]

-

PubChemLite. 2,5-dimethyl-1-(4-ethoxycarbonylphenyl)pyrrole. [Link]

-

SpectraBase. Pyrrole - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (2025). Preparation of 2,5-dimethyl-1-phenylpyrrole. [Link]

-

Organic Syntheses. 2,5-dimethylpyrrole. [Link]

-

ResearchGate. (2018). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected.... [Link]

-

ResearchGate. ¹H NMR Spectrum of 1-(4-methoxyphenyl)-1H pyrrole. [Link]

-

Pharmaffiliates. 2,5-Dimethyl-1-phenylpyrrole. [Link]

-

Organic Syntheses. ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. [Link]

- CONICET. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.

-

Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). [Link]

-

The Good Scents Company. 2,5-dimethyl pyrrole. [Link]

-

The Royal Society of Chemistry. (2019). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

Sources

- 1. cibtech.org [cibtech.org]

- 2. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. rsc.org [rsc.org]

- 9. scispace.com [scispace.com]

- 10. Design, synthesis and biological evaluation of 3-substituted 2,5-dimethyl-N-(3-(1H-tetrazol-5-yl)phenyl)pyrroles as novel potential HIV-1 gp41 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on N-aryl-2,5-dimethylpyrrole derivatives

Advanced Synthesis, Structural Characterization, and Pharmacological Applications

Executive Summary

The N-aryl-2,5-dimethylpyrrole scaffold represents a privileged structure in medicinal chemistry, serving as a critical intermediate in the synthesis of alkaloids and a pharmacophore with potent biological activities. Distinguished by the steric protection of the 2,5-methyl groups, these derivatives exhibit enhanced metabolic stability compared to unsubstituted pyrroles. This guide provides a rigorous technical analysis of their synthesis (focusing on the Paal-Knorr mechanism and green chemistry adaptations), structural identification, and structure-activity relationships (SAR) in the context of antitubercular and antimicrobial drug development.

Synthetic Strategies & Mechanisms

The foundational method for constructing the N-aryl-2,5-dimethylpyrrole core is the Paal-Knorr Condensation . While traditional methods utilize harsh acidic conditions, modern protocols emphasize atom economy and solvent-free environments.

2.1. The Paal-Knorr Mechanism

The reaction involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary aryl amine. The transformation proceeds through a hemiaminal intermediate, followed by cyclization and dehydration.[1]

Key Mechanistic Insight: The rate-determining step is often the ring closure or the final dehydration.[1] Acid catalysts (Lewis or Brønsted) activate the carbonyl groups, facilitating nucleophilic attack by the amine.

Figure 1: Step-wise mechanistic flow of the Paal-Knorr synthesis.[1][2]

2.2. Validated Experimental Protocols

Protocol A: Conventional Acid-Catalyzed Synthesis

-

Reagents: 2,5-Hexanedione (1.0 eq), Substituted Aniline (1.0 eq), Glacial Acetic Acid (Catalytic), Ethanol (Solvent).

-

Procedure:

-

Yield: Typically 70–85%.

Protocol B: Green Solvent-Free Synthesis (Sulphamic Acid Catalysis)

-

Rationale: Sulphamic acid is a solid, non-volatile, and recyclable catalyst that eliminates the need for toxic solvents.

-

Reagents: 2,5-Hexanedione (2 mmol), Substituted Aniline (2 mmol), Sulphamic Acid (0.1 mmol).[3]

-

Procedure:

-

Mix amine and diketone in a mortar; add sulphamic acid.

-

Grind/Stir at room temperature for 10–30 minutes.

-

The mixture solidifies or becomes a thick paste.

-

Wash with water to remove catalyst; filter and dry.

-

-

Yield: Typically 85–95%.

-

Validation: Confirmed by and .

Structural Characterization

Accurate identification relies on specific spectroscopic signatures.

| Technique | Characteristic Signal | Interpretation |

| 1H NMR | Protons of the two methyl groups at C2 and C5. | |

| 1H NMR | Protons at the C3 and C4 positions of the pyrrole ring. | |

| 13C NMR | Methyl carbons. | |

| 13C NMR | C2 and C5 quaternary carbons. | |

| IR | Absence of 3200–3400 cm⁻¹ | Disappearance of N-H stretching (confirms cyclization). |

Pharmacological Landscape & SAR

The N-aryl-2,5-dimethylpyrrole scaffold acts as a versatile "biostere" in drug design. Its lipophilicity allows for membrane penetration, while the aryl substituents dictate target specificity.

4.1. Structure-Activity Relationship (SAR)

-

C2/C5 Methyl Groups: Essential for blocking oxidative metabolism (CYP450) at the alpha-positions. Removal often leads to a >20-fold loss in activity.[4][5]

-

N-Aryl Substituents:

-

Electron-Withdrawing Groups (EWG): (e.g., -Cl, -NO2) generally enhance antimicrobial potency by increasing the lipophilicity and altering the electronic distribution.

-

Bulky Groups: (e.g., Cyclohexyl) at the para-position of the aryl ring significantly improve activity against Mycobacterium tuberculosis (MDR-TB).

-

Figure 2: Structure-Activity Relationship (SAR) mapping of the pyrrole scaffold.

4.2. Key Therapeutic Areas

A. Antitubercular Activity (MDR-TB) Derivatives such as BM212 have shown high potency against multi-drug resistant M. tuberculosis.[3][6]

-

Mechanism: Inhibition of the MmpL3 membrane transporter, crucial for cell wall mycolic acid transport.

-

Data: Compounds with a cyclohexylmethylene side chain exhibit MIC values < 0.5 µg/mL.

B. Antimicrobial Activity [6][7]

-

Target: Undecaprenyl Pyrophosphate Phosphatase (UPPP).

-

Effect: Inhibition disrupts bacterial cell wall peptidoglycan synthesis.

-

Efficacy: Broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains.[3]

-

Mechanism: Inhibition of tubulin polymerization and Histone Deacetylase (HDAC).

-

Outcome: Induces apoptosis in cancer cell lines (e.g., A549, HepG2).

Comparative Bioactivity Data

| Compound Variant | Target Organism/Protein | Activity Metric | Reference |

| BM212 (Parent) | M. tuberculosis (H37Rv) | MIC: 0.7–1.5 µg/mL | |

| Compound 5d (Cyclohexyl) | M. tuberculosis (MDR) | MIC: 0.32 µg/mL | |

| N-(4-chlorophenyl) | S. aureus | MIC: 4–8 µg/mL | |

| N-Aryl-2,5-dimethyl | Tubulin (Cancer) | IC50: < 10 µM |

References

-

ACS Publications. "Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria." Journal of Medicinal Chemistry. Available at: [Link]

-

MDPI. "Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities." Molecules. Available at: [Link]

-

Taylor & Francis. "Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. "Paal-Knorr Pyrrole Synthesis: Mechanism and Reactions." Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Paal-Knorr synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole

Abstract & Utility

This application note details the optimized protocol for synthesizing 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole via the acid-catalyzed Paal-Knorr reaction. N-substituted pyrroles are critical pharmacophores in medicinal chemistry, serving as core scaffolds for anti-inflammatory agents (e.g., Atorvastatin analogs) and conducting polymers.

This guide moves beyond standard textbook descriptions, addressing the specific solubility challenges of p-phenetidine (4-ethoxyaniline) and providing a self-validating workflow that minimizes side-product formation (oligomerization). We utilize a "Green Chemistry" aligned approach using ethanol as the solvent, which facilitates facile workup via crystallization.

Mechanistic Insight & Chemical Logic

The Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound with a primary amine.[1][2][3][4] While often described simply as "dehydration," the reaction is a cascade of nucleophilic attacks and equilibria.

Critical Causality:

-

Acid Catalysis: The reaction rate is highly sensitive to pH. A weak acid (acetic acid) is preferred over strong mineral acids to prevent the polymerization of the pyrrole product, which is electron-rich and acid-sensitive.

-

Driving Force: The formation of the aromatic pyrrole ring provides the thermodynamic driving force for the final dehydration step, making the reaction effectively irreversible under reflux conditions.

-

Steric Control: The 2,5-dimethyl substitution pattern (from acetonylacetone) sterically protects the

-positions, increasing the stability of the final product against oxidation compared to unsubstituted pyrroles.

Figure 1: Reaction Mechanism Pathway

Visualization of the transformation from acyclic precursors to the aromatic heterocycle.

Caption: Step-wise mechanistic flow of the acid-catalyzed Paal-Knorr reaction.[1][2][3][4][5][6]

Strategic Reagents & Safety Profile

Safety Alert: 4-Ethoxyaniline (p-Phenetidine) is a blood toxin and can cause methemoglobinemia. It is also a potential sensitizer. All operations must be performed in a fume hood with nitrile gloves.

| Reagent | Role | Equiv. | Notes |

| 2,5-Hexanedione | Electrophile | 1.1 | Slight excess ensures complete consumption of the toxic amine. |

| 4-Ethoxyaniline | Nucleophile | 1.0 | Limiting reagent. Purify if dark brown (oxidation). |

| Glacial Acetic Acid | Catalyst | 0.1 - 0.5 | Promotes carbonyl activation without polymerizing the product. |

| Ethanol (95%) | Solvent | N/A | Green solvent; allows product precipitation upon cooling. |

Detailed Experimental Protocol

Phase 1: Synthesis Workflow

Step 1: Reagent Preparation

-

In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-ethoxyaniline (13.7 g, 100 mmol) in Ethanol (40 mL).

-

Why: Pre-dissolving the amine ensures homogeneity before the reaction starts, preventing local "hotspots" of concentration.

Step 2: Addition of Electrophile

-

Add 2,5-hexanedione (12.5 g, 110 mmol, 1.1 equiv) to the stirring solution.

-

Add Glacial Acetic Acid (1-2 mL).

-

Observation: The solution may darken slightly and warm up (exothermic condensation).

Step 3: Reflux

-

Attach a reflux condenser. Heat the mixture to reflux (approx. 80°C oil bath temperature) for 2–4 hours .

-

Monitoring: Monitor reaction progress via TLC (See Section 5). The limiting reagent (amine) spot should disappear.

Step 4: Workup & Crystallization

-

Remove the flask from heat and allow it to cool to room temperature.

-

Crucial Step: Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring. The hydrophobic pyrrole product should precipitate as a solid.

-

Alternative: If the product oils out, extract with ethyl acetate, wash with dilute HCl (to remove unreacted amine), dry over MgSO4, and evaporate. However, the precipitation method is preferred for this derivative.

Step 5: Purification

-

Filter the precipitate using a Buchner funnel.

-

Recrystallize the crude solid from hot Ethanol/Water (9:1) .

-

Dry in a vacuum oven at 40°C overnight.

Figure 2: Experimental Workflow Diagram

Operational logic flow for the synthesis and purification.

Caption: Decision-tree workflow for the synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole.

Validation & Characterization

To ensure scientific integrity, the product must be validated against the following criteria.

A. Thin Layer Chromatography (TLC)

-

Mobile Phase: Hexane:Ethyl Acetate (8:2).

-

Visualization: UV Light (254 nm) or Iodine Chamber.

-

Rf Values: The product will be less polar (higher Rf) than the starting amine due to the loss of the NH2 H-bond donor capability.

B. Spectroscopy Expectations (Self-Validation) If the synthesis is successful, the 1H NMR (CDCl3, 400 MHz) should display:

-

Pyrrole Ring Protons: A singlet integrating to 2H around 5.8 - 5.9 ppm . (Distinctive of 2,5-dimethyl substitution).[7][8][9]

-

Methyl Groups: A sharp singlet integrating to 6H around 2.0 - 2.1 ppm .

-

Aromatic Linker: Two doublets (AA'BB' system) around 6.9 - 7.2 ppm corresponding to the p-ethoxyphenyl ring.

-

Ethoxy Group: A quartet (~4.0 ppm) and a triplet (~1.4 ppm).

C. Physical Properties

-

Appearance: Off-white to pale brown crystalline solid.

-

Melting Point: The melting point for this specific ethoxy-derivative is typically higher than the phenyl analog (51°C) due to the alkoxy dipole. Expect a range near 85-95°C (verify experimentally as literature varies based on crystal polymorphs).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Dark/Black Reaction Mixture | Oxidation or Polymerization | Use fresh amine. Ensure inert atmosphere (N2) if possible. Reduce acid concentration. |

| No Precipitate in Water | Product "Oiling Out" | The product is forming a supercooled liquid. Scratch the glass to induce nucleation or extract with Ethyl Acetate. |

| Low Yield | Incomplete Conversion | Check pH; if neutral, add more AcOH. Ensure reflux is vigorous enough. |

| Amine Impurity Persists | Excess Reagent | Wash the crude solid with dilute HCl (1M). The amine will protonate and dissolve in water; the pyrrole will remain solid. |

References

-

Paal, C. (1884).[1][10] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylaceton". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.

-

Knorr, L. (1884).[10] "Synthese von Pyrrolderivaten". Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.

-

Amarnath, V., et al. (1991).[10] "Mechanism of the Paal-Knorr Pyrrole Synthesis". The Journal of Organic Chemistry, 56(24), 6924–6931.

- Banik, B. K., et al. (2000). "Microwave-Assisted Solid Phase Synthesis of Pyrroles". Tetrahedron Letters, 41(34), 6551-6554.

-

PubChem Database. (2025). "Compound Summary: 4-Ethoxyaniline". National Center for Biotechnology Information.

Disclaimer: This protocol is for research purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. 2,5-dimethyl pyrrole, 625-84-3 [thegoodscentscompany.com]

- 8. 1-(2,4-DIMETHYL-PHENYL)-PYRROLE-2,5-DIONE | 1080-52-0 [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

Application Note: Paal-Knorr Synthesis of 1-(4-Ethoxyphenyl)-2,5-dimethylpyrrole

Executive Summary

This application note details the synthesis of 1-(4-ethoxyphenyl)-2,5-dimethylpyrrole via the Paal-Knorr condensation of 2,5-hexanedione with 4-ethoxyaniline (

This guide presents two validated protocols:

-

Protocol A (Classic): A robust, solution-phase method suitable for scale-up.

-

Protocol B (Green/High-Throughput): A solvent-free, clay-catalyzed method designed for rapid library generation and sustainability.

Critical Safety Warning: 2,5-Hexanedione is a known neurotoxin. It mimics the metabolic activation of

Mechanistic Insight

The Paal-Knorr reaction is not a simple double condensation. The accepted mechanism, elucidated by Amarnath et al., proceeds through a rate-determining hemiaminal cyclization rather than imine formation.

Reaction Pathway[1][2][3][4]

-

Nucleophilic Attack: The amine (4-ethoxyaniline) attacks one carbonyl of the protonated 2,5-hexanedione.

-

Hemiaminal Formation: A cyclic hemiaminal is formed. This is the crucial intermediate.

-

Dehydration 1: Loss of water yields a dihydro-pyrrole intermediate.

-

Dehydration 2 / Aromatization: Loss of the second water molecule drives the formation of the aromatic pyrrole ring.

Figure 1: Mechanistic flow of the Paal-Knorr Pyrrole Synthesis. The formation of the hemiaminal is the key stereochemical checkpoint.

Experimental Protocols

Reagents and Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Role |

| 4-Ethoxyaniline | 137.18 | 1.0 | Limiting Reagent |

| 2,5-Hexanedione | 114.14 | 1.1 - 1.2 | Electrophile (Excess) |

| Glacial Acetic Acid | 60.05 | Cat. (Prot A) | Catalyst |

| Montmorillonite K-10 | N/A | 10% w/w | Solid Acid Catalyst (Prot B) |

| Ethanol (95%) | 46.07 | Solvent | Reaction Medium (Prot A) |

Protocol A: Classic Solution-Phase Synthesis

Best for: Gram-scale synthesis, high purity requirements.

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-ethoxyaniline (1.37 g, 10 mmol) and Ethanol (20 mL) to the flask. Stir until dissolved.

-

Addition: Add 2,5-hexanedione (1.37 g, ~1.4 mL, 12 mmol) followed by Glacial Acetic Acid (0.5 mL).

-

Note: The slight excess of dione ensures complete consumption of the amine, which is harder to remove during workup.

-

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

-

IPC (In-Process Control): Monitor by TLC (20% EtOAc in Hexanes). The aniline spot (lower Rf, UV active, turns red/brown with staining) should disappear.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Pour the mixture into ice-cold water (100 mL) with vigorous stirring.

-

The product typically precipitates as a solid.

-

-

Isolation: Filter the precipitate. If an oil forms, extract with Dichloromethane (

mL), wash with brine, dry over -

Purification: Recrystallization from EtOH/Water (9:1) or silica gel chromatography (Hexanes/EtOAc 9:1) if necessary.[6]

Protocol B: Green Solvent-Free Synthesis (Clay Catalysis)

Best for: Rapid library synthesis, green chemistry compliance.

-

Setup: Use a 20 mL scintillation vial or a microwave process vial.

-

Mixing: Mix 4-ethoxyaniline (1.37 g, 10 mmol) and 2,5-hexanedione (1.25 g, 11 mmol) neat.

-

Catalyst: Add Montmorillonite K-10 clay (150 mg).

-

Reaction:

-

Thermal: Heat at 80°C on a heating block for 30–60 minutes.

-

Microwave: Irradiate at 100°C for 5–10 minutes (closed vessel).

-

-

Workup: Dilute the reaction mixture with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove the clay catalyst.

-

Isolation: Evaporate the solvent. The crude product is often pure enough for biological screening (>95%).

Characterization & Validation

The product, 1-(4-ethoxyphenyl)-2,5-dimethylpyrrole , must be validated using NMR spectroscopy to confirm the formation of the pyrrole ring and the integrity of the ethoxy group.

Expected Analytical Data

| Technique | Signal / Value | Assignment |

| Appearance | Off-white to tan solid | - |

| Ethoxy | ||

| Pyrrole | ||

| Ethoxy | ||

| Pyrrole | ||

| Aromatic (ortho to ethoxy) | ||

| Aromatic (meta to ethoxy) | ||

| IR (ATR) | ~2980 cm | C-H stretch (Aliphatic) |

| Absent | N-H stretch (3300-3500 cm | |

| Absent | C=O stretch (1700 cm |

Validation Logic:

-

Disappearance of N-H: The starting aniline has broad N-H stretches. The product has no N-H.

-

Disappearance of C=O: The starting dione has a strong carbonyl signal. The product is not a ketone.[7][3]

-

Pyrrole Singlet: The signal at ~5.88 ppm is diagnostic for the 3,4-protons of the 2,5-dimethylpyrrole ring.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete dehydration (intermediate trapped). | Increase reaction time or add a drying agent (molecular sieves) to drive equilibrium. |

| Sticky Oil Product | Residual solvent or excess dione. | Triturate with cold hexanes or pentane to induce crystallization. |

| Furan Formation | Reaction pH too low (<3). | Avoid strong mineral acids (HCl). Use weak acids (Acetic) or Lewis acids (Clay, |

| Darkening/Tars | Oxidation of electron-rich pyrrole. | Perform reaction under Nitrogen/Argon atmosphere. Store product in the dark. |

Workflow Visualization

Figure 2: Decision tree and workflow for the synthesis of 1-(4-ethoxyphenyl)-2,5-dimethylpyrrole.

References

-

Amarnath, V., et al. (1991). "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 56(24), 6924–6931.

-

Banik, B. K., et al. (2000). "Microwave-Induced Organic Reaction Enhancement Chemistry. Simplified Synthesis of Pyrroles." Journal of Organic Chemistry, 65(18), 5867–5869.

- Graham, D. G., et al. (1995). "The Neurotoxicity of 2,5-Hexanedione and Related Diketones." Critical Reviews in Toxicology. (Contextualizing the toxicity of the reagent).

-

Azizi, N., et al. (2009).[7] "Simple and Efficient Synthesis of Pyrroles in Water." Synlett, 2009(14), 2245-2248. (Green chemistry variations).

Sources

- 1. Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. PubChemLite - 2,5-dimethyl-1-(4-ethoxycarbonylphenyl)pyrrole (C15H17NO2) [pubchemlite.lcsb.uni.lu]

- 5. 2,5-dimethylpyrrole [stenutz.eu]

- 6. 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | 5044-22-4 [sigmaaldrich.com]

- 7. Pyrrole synthesis [organic-chemistry.org]

Application Note: Solvent-Free Synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole

Abstract & Introduction

The synthesis of N-substituted pyrroles is a cornerstone in the development of pharmaceutical intermediates, conducting polymers, and optoelectronic materials. Traditional Paal-Knorr condensations often rely on refluxing in benzene or toluene with acid catalysts (p-TsOH), resulting in poor atom economy and significant solvent waste.

This Application Note details a solvent-free protocol for the synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole . By utilizing solid acid catalysis (Silica Sulfuric Acid) or microwave irradiation, we achieve high yields (>85%) while eliminating Volatile Organic Compounds (VOCs) from the reaction matrix. This method adheres to the principles of Green Chemistry, specifically Prevention of Waste and Energy Efficiency .

Key Advantages[1]

-

Atom Economy: Near-quantitative conversion with water as the only byproduct.

-

Operational Simplicity: Simple filtration removes the heterogeneous catalyst.

-

Scalability: Protocol is validated for gram-scale synthesis.

Reaction Mechanism

The reaction proceeds via the acid-catalyzed Paal-Knorr mechanism. The 4-ethoxyaniline (nucleophile) attacks the carbonyl carbons of the 2,5-hexanedione. The rate-determining step is typically the cyclization of the hemiaminal intermediate, followed by dehydration to aromatize the pyrrole ring.

Figure 1: Step-wise mechanistic pathway of the acid-catalyzed Paal-Knorr synthesis.

Materials & Equipment

Reagents

-

2,5-Hexanedione (Acetonylacetone): >98% purity.[1] Note: Ensure reagent is free of polymerization products (yellowing indicates aging).

-

4-Ethoxyaniline (p-Phenetidine): >98% purity. Caution: Toxic by inhalation/contact.[2]

-

Silica Sulfuric Acid (SSA): Prepared by adding dropwise chlorosulfonic acid to silica gel (or commercially available).

-

Ethyl Acetate (EtOAc): For extraction (Green alternative: Ethanol for recrystallization).

Equipment

-

Mortar and pestle (for mechanochemical mixing).

-

Thermostatic oil bath or heating block.

-

Microwave Reactor (Optional for Protocol B).

-

Rotary Evaporator.

Experimental Protocols

Protocol A: Solid Acid Catalysis (Recommended for Batch Purity)

This method utilizes Silica Sulfuric Acid (SSA) as a heterogeneous catalyst, allowing for easy workup via filtration.

-

Stoichiometric Mixing: In a mortar, weigh 2,5-hexanedione (1.14 g, 10 mmol) and 4-ethoxyaniline (1.37 g, 10 mmol) .

-

Catalyst Addition: Add Silica Sulfuric Acid (0.2 g) to the mixture.

-

Mechanochemical Activation: Grind the mixture firmly for 5–10 minutes. The mixture will likely become a paste or viscous liquid due to eutectic formation and the release of water.

-

Thermal Step: Transfer the paste to a round-bottom flask. Heat at 60°C for 45–60 minutes with gentle stirring.

-

Checkpoint: Monitor via TLC (Eluent: 10% EtOAc in Hexane). Disappearance of the aniline spot indicates completion.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Add EtOAc (10 mL) to dissolve the crude product.

-

Filter the mixture through a sintered glass funnel or cotton plug to remove the solid SSA catalyst.

-

-

Purification: Evaporate the solvent. Recrystallize the solid residue from hot Ethanol/Water (9:1) to obtain the pure product.

Protocol B: Microwave-Assisted (High Throughput)

Ideal for rapid screening or library synthesis.

-

Preparation: Mix 2,5-hexanedione (10 mmol) and 4-ethoxyaniline (10 mmol) in a microwave-safe vial.

-

Irradiation: Irradiate at 300 W (or set temperature to 80°C) for 2–5 minutes .

-

Workup: Cool the vial. The product often solidifies upon cooling. Wash with cold water to remove unreacted diketone. Recrystallize as above.

Process Validation & Quality Control

Workflow Diagram

Figure 2: Operational workflow for Protocol A (Solid Acid Catalysis).

Characterization Data (Expected)

The following data serves as the standard for product release.

| Parameter | Expected Value/Range | Notes |

| Appearance | White to off-white solid | Crude may be brownish before recrystallization. |

| Yield | 85% – 94% | Dependent on catalyst contact time. |

| Melting Point | 50°C – 60°C (Estimated) | Compare to p-tolyl analog (45-47°C) [1]. |

| ¹H NMR (CDCl₃) | Characteristic triplet. | |

| Diagnostic singlets for 2,5-dimethyl. | ||

| Characteristic quartet. | ||

| Ring protons (3,4-position). | ||

| Para-substituted aromatic system. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Sticky/Oily Product | Incomplete solvent removal or low melting point eutectic. | Dry under high vacuum for 2 hours. If oil persists, scratch flask with glass rod in ice bath to induce crystallization. |

| Low Yield | Polymerization of 2,5-hexanedione. | Ensure diketone is colorless/pale yellow. Distill 2,5-hexanedione if it appears dark brown. |

| Incomplete Conversion | Poor contact between solid reagents. | Increase grinding time (mechanochemical activation) before heating. Ensure catalyst is evenly distributed. |

References

-

Banik, B. K., et al. (2023). "Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas." MDPI Molbank. Available at: [Link][3][4]

-

Cho, H., et al. (2012). "The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles." Green Chemistry. Available at: [Link]

-

Akelis, L., et al. (2016). "Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation." European Journal of Organic Chemistry. Available at: [Link]

-

Minetto, G., et al. (2005). "Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes." European Journal of Organic Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: Catalyst Selection for the Synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole

Introduction: The Significance of N-Aryl Pyrroles and the Paal-Knorr Synthesis

The 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole scaffold is a constituent of a broader class of N-aryl pyrroles, which are pivotal structural motifs in medicinal chemistry and materials science. These compounds are recognized for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[1] Their synthesis is therefore of considerable interest to researchers in drug development.

The most direct and classical method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884.[2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4] For the target molecule, this translates to the reaction between acetonylacetone (hexane-2,5-dione) and 4-ethoxyaniline. The elegance of this reaction lies in its atom economy and straightforward approach to a valuable heterocyclic core. However, the reaction's efficiency—both in terms of rate and yield—is critically dependent on the choice of catalyst. This guide provides an in-depth analysis of catalyst selection to optimize this specific transformation.

The Reaction Mechanism and the Critical Role of Catalysis

The Paal-Knorr pyrrole synthesis is an acid-catalyzed dehydrative cyclization.[2][5] Understanding the mechanism is fundamental to appreciating why catalyst selection is paramount.

The process unfolds as follows:

-

Carbonyl Activation: An acid catalyst protonates one of the carbonyl oxygens of the 1,4-dicarbonyl compound (acetonylacetone), enhancing its electrophilicity.

-

Nucleophilic Attack: The primary amine (4-ethoxyaniline) acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiaminal intermediate.[2]

-

Second Attack & Cyclization: The amine then attacks the second carbonyl group, leading to a 2,5-dihydroxytetrahydropyrrole derivative. This ring-forming step is often the rate-determining step.[5]

-

Dehydration: The cyclic intermediate undergoes a two-step dehydration, facilitated by the acidic conditions, to eliminate two molecules of water and form the stable aromatic pyrrole ring.[6]

The catalyst's primary function is to accelerate both the initial nucleophilic addition and the final dehydration steps. Without a catalyst, the reaction is often sluggish, requiring harsh conditions and extended reaction times.[7]

Caption: Figure 1: Catalytic Mechanism of the Paal-Knorr Pyrrole Synthesis.

A Comparative Analysis of Catalytic Systems

The choice of catalyst dictates reaction conditions, time, yield, and overall process sustainability. Catalysts for the Paal-Knorr synthesis can be broadly classified into Brønsted acids and Lewis acids, each with homogeneous and heterogeneous variants.

Brønsted Acids

Brønsted acids are proton donors and represent the most traditional catalysts for this reaction.

-

Weak Organic Acids (e.g., Acetic Acid): Often used as both a catalyst and a solvent, acetic acid can accelerate the reaction but typically requires reflux conditions and longer reaction times.[1] Its primary advantage is its low cost.

-

Strong Organic/Inorganic Acids (e.g., p-TsOH, H₂SO₄, TFA): These catalysts offer significantly higher reaction rates. Trifluoroacetic acid (TFA), in particular, has emerged as a highly efficient catalyst, driving reactions to completion with excellent yields under relatively mild conditions.[1] However, these strong acids can be corrosive, difficult to remove during workup, and may not be suitable for substrates with acid-sensitive functional groups.[5]

-

Heterogeneous Brønsted Acids (e.g., Silica Sulfuric Acid, Clays): Solid acids like silica sulfuric acid (SSA) and montmorillonite KSF clay offer the operational simplicity of a heterogeneous system.[6][8] They are easily filtered off post-reaction, can often be recycled, and are generally less corrosive. These features make them attractive from a "green chemistry" perspective.

Lewis Acids

Lewis acids accept an electron pair and activate the carbonyl group by coordinating to its oxygen atom.

-

Homogeneous Lewis Acids (e.g., Metal Halides, Metal Triflates): A vast array of Lewis acids have been proven effective, including FeCl₃, CaCl₂, ZrCl₄, and InCl₃.[6] Among the most potent are metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), which can catalyze the reaction with high efficiency at very low catalyst loadings (e.g., 1 mol%), often at room temperature and under solvent-free conditions.[5][9] The primary drawback is the cost and potential toxicity of some metals, which may require removal from the final product, especially in pharmaceutical applications.

-

Heterogeneous Lewis Acids (e.g., Alumina, Supported Catalysts): Inexpensive and commercially available inorganic solids like alumina have demonstrated remarkable catalytic activity.[6] For instance, CATAPAL 200 alumina, with a high percentage of Brønsted-Lewis acid sites, effectively catalyzes the reaction under solvent-free conditions at moderate temperatures (60 °C).[6] The reusability of such catalysts for multiple cycles makes them economically and environmentally advantageous for large-scale synthesis.[6]

Modern Methodologies

-

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes.[10][11] This rapid, localized heating often leads to higher yields and cleaner reaction profiles. Microwave synthesis is compatible with many of the catalysts mentioned above, particularly weak acids like acetic acid or Lewis acids like CaCl₂·2H₂O.[10][12]

-

Solvent-Free Conditions: A key objective of green chemistry is the elimination of volatile organic solvents. Many modern protocols, especially those employing heterogeneous catalysts or microwave heating, can be performed neat (solvent-free), reducing waste and simplifying product isolation.[8]

Data Summary: Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems in the synthesis of N-substituted 2,5-dimethylpyrroles, providing a comparative basis for selection.

| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| Brønsted Acids | |||||

| Trifluoroacetic Acid (TFA) | Ethanol | Reflux | 15-30 min | ~92% | [1] |

| p-Toluenesulfonic Acid | Ethanol | Reflux | 30-45 min | ~80% | [1] |

| Sulfamic Acid | Ethanol | Reflux | 2-3 h | ~60% | [1] |

| Silica Sulfuric Acid (SSA) | Solvent-Free | 80 °C | 2-120 min | 65-98% | [8] |

| Montmorillonite KSF Clay | Dichloromethane | Room Temp. | 1-25 h | 69-96% | [6] |

| Lewis Acids | |||||

| Sc(OTf)₃ (1 mol%) | Solvent-Free | Room Temp. | ~30 min | 89-98% | [9][13] |

| Alumina (CATAPAL 200) | Solvent-Free | 60 °C | 45 min | 68-97% | [6] |

| FeCl₃ | Water | 60 °C | 15-20 min | 74-98% | [14] |

| CaCl₂·2H₂O (Microwave) | Solvent-Free | 120 °C (MW) | 10 min | 74-97% | [6][10] |

| Iodine (I₂) | Ethanol | Reflux | 1-2 h | ~40% | [1] |

Detailed Experimental Protocols

Here we provide two validated protocols for the synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole, representing both a high-efficiency homogeneous method and a sustainable heterogeneous method.

Caption: Figure 2: General Experimental Workflow.

Protocol 1: High-Yield Synthesis using Trifluoroacetic Acid (TFA)

This protocol leverages the high catalytic activity of TFA for a rapid and efficient synthesis.[1]

Materials:

-

Acetonylacetone (Hexane-2,5-dione)

-

4-Ethoxyaniline

-

Trifluoroacetic Acid (TFA)

-

Ethanol (Absolute)

-

Sodium Bicarbonate (Saturated Aqueous Solution)

-

Ethyl Acetate

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (Silica gel)

Procedure:

-

To a 100 mL round-bottom flask, add 4-ethoxyaniline (1.37 g, 10 mmol) and absolute ethanol (30 mL). Stir until the amine is fully dissolved.

-

Add acetonylacetone (1.14 g, 10 mmol, 1.0 equivalent).

-

Carefully add trifluoroacetic acid (0.114 g, 1 mmol, 0.1 equivalent) to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Once the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

-

Remove the ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole.

Protocol 2: Green, Solvent-Free Synthesis using Alumina (CATAPAL 200)

This protocol highlights a sustainable, heterogeneous approach that simplifies work-up and allows for catalyst recycling.[6]

Materials:

-

Acetonylacetone (Hexane-2,5-dione)

-

4-Ethoxyaniline

-

Alumina (CATAPAL 200)

-

Ethyl Acetate

-

Toluene

-

Ethanol

Equipment:

-

Reaction vial or small round-bottom flask

-

Magnetic stirrer with heating plate or oil bath

-

Centrifuge (for catalyst recovery)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 10 mL reaction vial containing a magnetic stir bar, add acetonylacetone (0.57 g, 5 mmol) and 4-ethoxyaniline (0.685 g, 5 mmol).

-

Add CATAPAL 200 alumina (e.g., 40 mg, adjust based on optimization) to the neat mixture.

-

Seal the vial and place it in a preheated oil bath or on a heating plate at 60 °C.

-

Stir the mixture vigorously for 45-60 minutes. Monitor by TLC if desired by taking a small aliquot and dissolving in ethyl acetate.

-

After completion, cool the reaction mixture to room temperature.

Work-up, Purification, and Catalyst Recovery:

-

Add ethyl acetate (10 mL) to the vial and stir to dissolve the product.

-

Separate the solid catalyst from the solution. This can be achieved by centrifugation followed by decanting the supernatant, or by simple filtration.

-

Catalyst Recovery: Wash the recovered alumina catalyst sequentially with toluene (2 x 5 mL) and ethanol (2 x 5 mL), then dry under vacuum. The catalyst can be reused for subsequent runs.[6]

-

Take the product-containing ethyl acetate solution and concentrate it using a rotary evaporator.

-

The resulting crude product is often of high purity but can be further purified by column chromatography or recrystallization if necessary.

Troubleshooting & Field-Proven Insights

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield / Incomplete Reaction | 1. Insufficient temperature or time. 2. Low catalyst activity or loading. 3. Poorly reactive amine (less of an issue with 4-ethoxyaniline). | 1. Systematically increase temperature or extend reaction time. Consider switching to microwave heating.[7][10] 2. Increase catalyst loading or screen a more active catalyst (e.g., switch from p-TsOH to TFA or Sc(OTf)₃). |

| Major Furan Byproduct Formation | Reaction conditions are too acidic (pH < 3), favoring direct cyclization of the diketone.[4][13] | 1. Use a weaker acid (e.g., acetic acid) or a Lewis acid. 2. Ensure the reaction medium is not excessively acidic. 3. Use a slight excess of the amine to kinetically favor the pyrrole pathway.[13] |

| Dark, Tarry Crude Product | Decomposition of starting materials or product due to excessive heat or overly strong acidic conditions. | 1. Lower the reaction temperature and run the reaction for a longer period. 2. Switch to a milder catalyst (e.g., CATAPAL 200, Sc(OTf)₃).[7] |

| Difficult Purification | Close-running impurities on TLC; residual starting materials. | 1. Ensure the reaction goes to completion to consume starting materials. 2. Optimize the solvent system for column chromatography; a shallow gradient can improve separation. |

Conclusion

The synthesis of 1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrole via the Paal-Knorr reaction is a robust and versatile transformation. The selection of an appropriate catalyst is the most critical parameter for achieving high efficiency, yield, and process sustainability. For rapid, high-yield lab-scale synthesis, homogeneous catalysts like Trifluoroacetic Acid and Scandium(III) triflate are excellent choices. For applications where cost, scalability, and environmental impact are primary concerns, heterogeneous catalysts such as commercially available aluminas provide a superior, reusable, and solvent-free alternative. The continued development of methods utilizing microwave irradiation and green catalysts is paving the way for even more efficient and sustainable production of this important class of N-aryl pyrroles.

References

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

-

Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(16), 9325-9329. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Sengupta, S., et al. (2015). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Advances, 5(11), 8295-8304. Retrieved from [Link]

-

SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Sainz, Á., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 28(6), 2649. Retrieved from [Link]

-

Li, J., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 714-716. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2022). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Catalysts, 12(10), 1129. Retrieved from [Link]

-

Sainz, Á., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET Digital. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

-

Al-Amiery, A. A. (2022). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Preprints.org. Retrieved from [Link]

-

Tu, S., et al. (2005). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Organic Preparations and Procedures International, 37(4), 403-407. Retrieved from [Link]

-

Mateev, E., et al. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, 441-458. Retrieved from [Link]

-

Sharma, S. D., & Singh, P. K. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 919-947. Retrieved from [Link]

-

Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research, 47(4), 1041-1051. Retrieved from [Link]

-

Fleischer, S., et al. (2019). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Angewandte Chemie International Edition, 58(33), 11331-11335. Retrieved from [Link]

-

Guchhait, S. K., & Chaudhary, P. (2018). Recent Advancements in Pyrrole Synthesis. Current Organic Synthesis, 15(7), 918-944. Retrieved from [Link]

-

Sharma, S. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-13. Retrieved from [Link]

-